2(3H)-Oxazolone, 3-benzoyl-
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Overview
Description
2(3H)-Oxazolone, 3-benzoyl- is a heterocyclic compound that has garnered significant interest due to its versatile applications in medicinal chemistry and organic synthesis. This compound features a benzoyl group attached to the nitrogen atom of the oxazolone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 3-benzoyl- typically involves the acylation of 2(3H)-oxazolone with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of 2(3H)-Oxazolone, 3-benzoyl- can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolone, 3-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoyl-substituted oxazolone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various benzoyl-substituted oxazolone derivatives, amine derivatives, and substituted oxazolones .
Scientific Research Applications
2(3H)-Oxazolone, 3-benzoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 3-benzoyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzoxazolone: Similar structure but lacks the benzoyl group.
2(3H)-Benzothiazolone: Contains a sulfur atom instead of an oxygen atom in the ring.
3-Acyl-2(3H)-Benzoxazolone: Similar acylation but with different acyl groups
Uniqueness
2(3H)-Oxazolone, 3-benzoyl- is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of novel pharmaceuticals and materials .
Properties
CAS No. |
60759-50-4 |
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Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-benzoyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C10H7NO3/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-7H |
InChI Key |
YPICNJWNMVMSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=COC2=O |
Origin of Product |
United States |
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